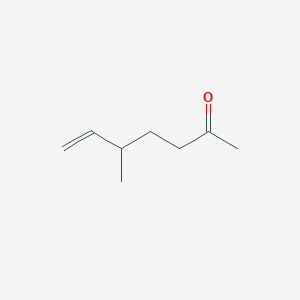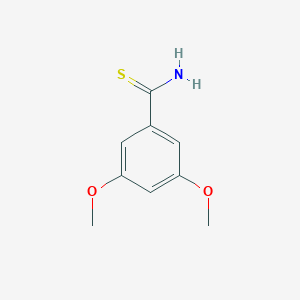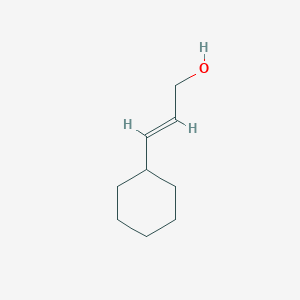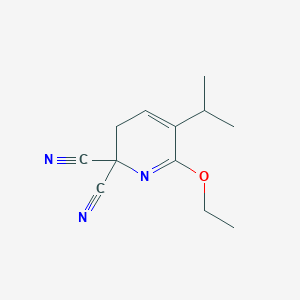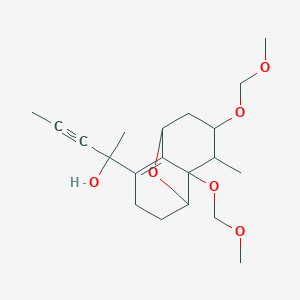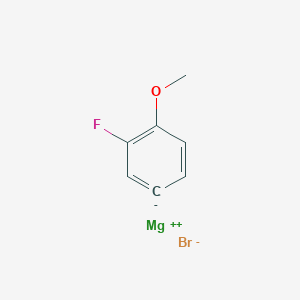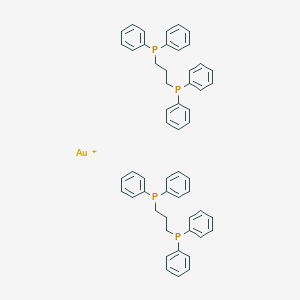
Bis(1,2-bis(diphenylphosphino)propane)gold (I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1,2-bis(diphenylphosphino)propane)gold (I), also known as Au(dppp)2Cl, is a gold complex that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This complex has been shown to exhibit remarkable anticancer and antiviral properties, making it a promising candidate for the development of novel drugs.
Mécanisme D'action
The mechanism of action of Bis(1,2-bis(diphenylphosphino)propane)gold (I)(dppp)2Cl is not yet fully understood. However, it is believed that this complex exerts its cytotoxic and antiviral effects through the induction of apoptosis, a process of programmed cell death. Studies have shown that Bis(1,2-bis(diphenylphosphino)propane)gold (I)(dppp)2Cl induces apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function. In addition, this complex has been shown to inhibit HIV-1 replication by blocking viral entry and integration.
Biochemical and Physiological Effects
Bis(1,2-bis(diphenylphosphino)propane)gold (I)(dppp)2Cl has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for the development of new cancer and antiviral drugs. Studies have shown that this complex does not induce significant changes in the levels of liver enzymes or cause any significant histopathological changes in vital organs such as the liver, kidney, and spleen.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Bis(1,2-bis(diphenylphosphino)propane)gold (I)(dppp)2Cl in lab experiments include its high stability, low toxicity towards normal cells, and potent cytotoxic and antiviral activity. However, the limitations of using this complex include its high cost, limited availability, and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several potential future directions for the development of Bis(1,2-bis(diphenylphosphino)propane)gold (I)(dppp)2Cl as a therapeutic agent. These include:
1. Optimization of the synthesis method to improve the yield and purity of the complex.
2. Development of new formulations of Bis(1,2-bis(diphenylphosphino)propane)gold (I)(dppp)2Cl that can improve its pharmacokinetic and pharmacodynamic properties.
3. Investigation of the mechanism of action of Bis(1,2-bis(diphenylphosphino)propane)gold (I)(dppp)2Cl at the molecular level to identify new targets for drug development.
4. Evaluation of the efficacy of Bis(1,2-bis(diphenylphosphino)propane)gold (I)(dppp)2Cl in animal models of cancer and viral infections.
5. Development of new derivatives of Bis(1,2-bis(diphenylphosphino)propane)gold (I)(dppp)2Cl with improved potency and selectivity towards cancer and viral cells.
Conclusion
In conclusion, Bis(1,2-bis(diphenylphosphino)propane)gold (I)(dppp)2Cl is a promising gold complex that exhibits potent cytotoxic and antiviral activity. Its potential therapeutic applications have been extensively studied, and it represents a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
The synthesis of Bis(1,2-bis(diphenylphosphino)propane)gold (I)(dppp)2Cl involves the reaction of gold (I) chloride with 1,2-bis(diphenylphosphino)propane (dppp) in the presence of a reducing agent such as sodium borohydride or potassium tert-butoxide. The resulting complex is a yellow powder that is soluble in common organic solvents.
Applications De Recherche Scientifique
The potential therapeutic applications of Bis(1,2-bis(diphenylphosphino)propane)gold (I)(dppp)2Cl have been extensively studied in recent years. In vitro studies have shown that this complex exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. In addition, Bis(1,2-bis(diphenylphosphino)propane)gold (I)(dppp)2Cl has been shown to possess antiviral activity against HIV-1, making it a potential candidate for the development of new antiviral drugs.
Propriétés
Numéro CAS |
116449-45-7 |
|---|---|
Nom du produit |
Bis(1,2-bis(diphenylphosphino)propane)gold (I) |
Formule moléculaire |
C54H52AuP4+ |
Poids moléculaire |
1021.8 g/mol |
Nom IUPAC |
3-diphenylphosphanylpropyl(diphenyl)phosphane;gold(1+) |
InChI |
InChI=1S/2C27H26P2.Au/c2*1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;/h2*1-12,14-21H,13,22-23H2;/q;;+1 |
Clé InChI |
XLHCZYMYLNOMCD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Au+] |
SMILES canonique |
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Au+] |
Autres numéros CAS |
116449-45-7 |
Synonymes |
AU(DDPP)2 bis(1,2-bis(diphenylphosphino)propane)gold (I) bis(1,2-bis(diphenylphosphino)propane)gold (I) chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



